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Compound of Interest

Compound Name: 3-Methylcyclobutan-1-amine

CAS No.: 20826-77-1

Cat. No.: B1359813 Get Quote

Executive Summary & Structural Logic
3-Methylcyclobutan-1-amine (CAS: 89381-06-6; HCl Salt: 1159824-09-1) represents a critical

scaffold for introducing metabolic stability and conformational rigidity into drug candidates.

Unlike flexible linear amines, the cyclobutane ring restricts the spatial vector of the amine,

potentially enhancing receptor selectivity.

Stereochemical Imperative: Cis vs. Trans
The molecule exists as two diastereomers. Distinguishing them is the primary analytical

challenge.

Cis-Isomer (Z): The methyl and amine groups are on the same side of the ring plane. In the

preferred puckered conformation, both substituents typically adopt a pseudo-equatorial

orientation to minimize 1,3-diaxial steric strain, placing the methine protons (H1 and H3) in a

pseudo-axial orientation.

Trans-Isomer (E): The substituents are on opposite sides. This forces one substituent into a

pseudo-axial position, creating higher ring strain.

Analytical Directive: The cis isomer is generally the thermodynamically stable form and the

major product of non-stereoselective syntheses (e.g., reductive amination).
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Mass Spectrometry (MS) Analysis
Molecular Formula:

Molecular Weight: 85.15 g/mol Ionization Mode: Electron Impact (EI, 70 eV) or ESI+ (for HCl
salt)

Fragmentation Pathway (EI)
Cyclobutanes undergo characteristic ring-opening or retro-cycloaddition fragmentations that

distinguish them from acyclic isomers.

m/z Fragment Ion Mechanistic Origin

85

Molecular Ion (Weak in EI,

strong

at 86 in ESI).

84 -cleavage (Loss of H from C1).

70 Loss of methyl radical.

57

Ring opening followed by loss

of

(Retro-[2+2]).

56

Base Peak (Typical):

Formation of iminium ion

.

28 fragment.

Graphviz: MS Fragmentation Logic
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Caption: Primary fragmentation pathways for 3-methylcyclobutan-1-amine under Electron

Impact ionization.

Infrared Spectroscopy (IR)
Phase: Liquid film (free base) or KBr pellet (HCl salt).
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Frequency (

)
Assignment Diagnostic Note

3350 - 3280 N-H Stretch

Doublet for free amine (

), broad band for salt (

).

2980 - 2850 C-H Stretch

C-H. The cyclobutane C-H

often appears slightly higher

(~2980) due to ring strain (

-character).

1620 - 1580 N-H Bend
Scissoring vibration of

.

1250 - 1200 C-N Stretch Aliphatic amine C-N.

900 - 950 Ring Breathing

Characteristic "pulsation" of

the cyclobutane ring (often

weak).

Nuclear Magnetic Resonance (NMR)
Solvent:

or

(Recommended for HCl salt to prevent amine proton exchange broadening). Reference: TMS (

0.00 ppm).

H NMR Data (Representative for HCl Salt)
The spectrum is characterized by the symmetry of the cyclobutane ring.
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Shift (

ppm)
Multiplicity Integration Assignment

Coupling
Logic (

)

3.65 - 3.75
Multiplet (quint-

like)
1H

H-1 (CH-NH

)

Deshielded by

nitrogen.

Multiplicity arises

from coupling to

four ring protons.

2.45 - 2.55 Multiplet 2H H-2/H-4 (cis)
Protons cis to the

amine group.

2.25 - 2.35 Multiplet 1H H-3 (CH-Me) Methine proton.

1.85 - 1.95 Multiplet 2H H-2/H-4 (trans)
Protons trans to

the amine group.

1.15 Doublet 3H CH Hz. Diagnostic

methyl signal.[1]

C NMR Data
Shift (

ppm)
Type Assignment

45.2 CH C-1 (C-N)

36.5 CH C-2 / C-4 (Ring methylenes)

28.1 CH C-3 (C-Me)

20.5 CH Methyl group

Experimental Protocol: Distinguishing Isomers
To conclusively assign the cis vs. trans stereochemistry, a 1D NOE (Nuclear Overhauser

Effect) experiment is required.
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Prepare Sample: Dissolve 10 mg of the amine salt in 0.6 mL

.

Target Irradiation: Irradiate the Methyl doublet (

1.15).

Observation:

Cis-Isomer: In the preferred diequatorial conformation, the axial H-1 and H-3 protons are

on the same face of the ring. However, NOE is distance-dependent. If you irradiate the

Methyl group (equatorial), you will see strong enhancement of the geminal H-3 and the cis

ring protons (H-2/H-4).

Definitive Test: Irradiate H-1.

If Cis (Substituents equatorial, H-1/H-3 axial): H-1 and H-3 are typically 1,3-diaxial and

spatially close (~2.5 Å). Strong NOE between H-1 and H-3.

If Trans (One axial, one equatorial): H-1 and H-3 are on opposite faces. Weak or No

NOE between H-1 and H-3.

Synthesis & Purification Workflow
For researchers synthesizing this from 3-methylcyclobutanone:
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Note

3-Methylcyclobutanone

Oxime Formation
(NH2OH·HCl, NaOAc)

Oxime Intermediate

Reduction
(LiAlH4 or H2/Raney Ni)

3-Methylcyclobutan-1-amine
(Mixture of Cis/Trans)

Separation
(Formation of HCl salt + Recrystallization)

Isomer enrichment

Reduction typically favors
the thermodynamically stable

CIS isomer (approx 3:1 to 5:1).

Click to download full resolution via product page

Caption: Synthesis pathway via reductive amination, highlighting the stereochemical outcome.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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